molecular formula C9H13BN2O3 B2941206 {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid CAS No. 2246616-92-0

{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid

Cat. No. B2941206
CAS RN: 2246616-92-0
M. Wt: 208.02
InChI Key: IBZOIHCUKYNYSY-UHFFFAOYSA-N
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Description

“{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling .


Synthesis Analysis

The synthesis of “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” could potentially involve the use of boronic acids or boronic esters. Protodeboronation of pinacol boronic esters is one method that has been reported . This method utilizes a radical approach and has been applied to a variety of alkyl boronic esters .


Chemical Reactions Analysis

Boronic acids, including “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” would be similar to other boronic acids. They are generally stable and easy to handle . The mode of Brønsted acidity of boronic acids depends on the medium .

Scientific Research Applications

Bacteria Detection

A study by Wannapob et al. (2010) demonstrated the use of boronic acid in detecting bacteria. 3-Aminophenylboronic acid (3-APBA) was immobilized on a gold electrode to detect bacteria in water, showing promising results for rapid and cost-effective bacterial analysis in various water types (Wannapob et al., 2010).

Crystal Structure and Glucose Sensing

The synthesis and crystal structure of amino-3-fluorophenyl boronic acid, a related compound, was explored by Das et al. (2003). This compound is being used to construct glucose sensing materials that operate at the physiological pH of bodily fluids (Das et al., 2003).

Biological Membrane Interaction

Otsuka et al. (2003) investigated the binding profile of boronic acid with N-acetylneuraminic acid (Neu5Ac), a component on biological membranes. This study highlighted the potential of boronic acid derivatives in recognizing specific molecular patterns on cell surfaces (Otsuka et al., 2003).

Optical Modulation in Carbon Nanotubes

Mu et al. (2012) explored the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This research has implications for optical sensing technologies (Mu et al., 2012).

Multifunctional Compound Structure

Zhang et al. (2017) studied the structure of two derivatives of {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids. These compounds have potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Catalysis in Organic Reactions

Wang et al. (2018) demonstrated the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst in organic reactions. This study opens up new possibilities for synthesizing complex organic compounds (Wang et al., 2018).

Safety And Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to wear protective clothing and avoid eating, drinking, or smoking when handling these chemicals .

Future Directions

Boronic acids are envisaged to be a keystone in the future of automated synthesis . They are also being explored for use in the development of new borane reagents . The continued development of methods for functionalizing deboronation of alkyl boronic esters is another area of ongoing research .

properties

IUPAC Name

[3-methyl-4-(methylcarbamoylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c1-6-5-7(10(14)15)3-4-8(6)12-9(13)11-2/h3-5,14-15H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZOIHCUKYNYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)NC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid

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